![molecular formula C18H18N2O2 B6419771 1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 394225-53-7](/img/structure/B6419771.png)

1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

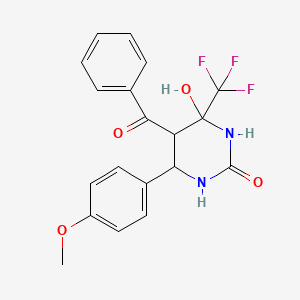

The compound “1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a phenyl group and a methoxyphenyl group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

As a pyrazole derivative, this compound might be expected to undergo reactions typical of other pyrazoles. This could include electrophilic substitution at the aromatic ring or reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a pyrazole derivative like this, we might expect it to exhibit properties typical of aromatic compounds. It would likely be a solid at room temperature, with a melting point and boiling point dependent on the specifics of its structure .科学研究应用

Fluorescence Properties

The compound is part of the 1,3,5-trisubstituted-1H-pyrazoles family, which are known for their excellent fluorescence properties . These compounds can change color from orange-red to cyan in different solvents when an electron-withdrawing group is attached . This makes them useful in the development of photoluminescent and photorefractive materials .

Metal Ion Detection

The compound has been used as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection . This application is crucial in environmental monitoring and biochemistry where specific metal ion detection is required.

Medical Applications

Pyrazoline derivatives, which include this compound, have been used in various medical applications. They have been found in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic drugs . They also show good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory treatments .

Textile Industry

Triarylpyrazoline compounds, including this one, have been used as fluorescent whitening agents in the textile industry . This application enhances the appearance of fabrics, making them look brighter and fresher.

High-Tech Applications

In recent years, the compound’s applications in high-tech fields have developed by leaps and bounds . As laser dyes and fluorescent probes, they are becoming increasingly important in these industries .

Organic Synthesis

The compound is part of the 1,3,5-trisubstituted-1H-pyrazoles family, which can be synthesized via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method of synthesis has simple operation, metal-free catalysis, and acid or base free catalysis .

Battery Materials

The compound F0731-0035, also known as 4-Fluoro-1,3-dioxolan-2-one, is used in the field of battery materials . It’s particularly relevant in the development of lithium-ion batteries .

Electronic Materials

F0731-0035 is also used in the field of electronic materials . Its properties make it suitable for use in various electronic devices and systems .

安全和危害

未来方向

属性

IUPAC Name |

1-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)20-17(15-10-6-7-11-18(15)22-2)12-16(19-20)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKSZKWYHPRTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(2-chlorophenyl)methyl]-5-methyl-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419695.png)

![1,3-dimethyl-8-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419697.png)

![8-[3-(2-ethoxyethoxy)phenyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419703.png)

![2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-3-methylbutanoic acid](/img/structure/B6419705.png)

![N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6419708.png)

![1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B6419721.png)

![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419724.png)

![methyl 2-[3-hydroxy-2-oxo-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6419729.png)

![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6419734.png)

![2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine](/img/structure/B6419741.png)

![2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6419766.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6419781.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6419793.png)